molecular formula C9H20O5 B8684588 2,5,9,12-Tetraoxatridecan-7-ol CAS No. 130670-52-9

2,5,9,12-Tetraoxatridecan-7-ol

Cat. No. B8684588
Key on ui cas rn: 130670-52-9
M. Wt: 208.25 g/mol
InChI Key: UJPGTXMINFGYFB-UHFFFAOYSA-N
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Patent
US06180287B2

Procedure details

To ethylene glycol monomethyl ether (86.4 g, 2.27 moles), ground caustic soda (16.7 g, 0.83 moles) was added by several portions and caustic soda was dissolved by heating to 80° C. Ethylene glycol glycidyl methyl ether (50 g, 0.76 moles) was then added dropwise. After the completion of the dropwise addition, the solution was stirred for 2 hours and then air-cooled at room temperature. The solution was neutralized with hydrochloric acid and a salt was deposited by adding acetone, followed by filtration. Low-boiling materials were removed under reduced pressure to obtain 67 g (yield 85%) of 1,3-bis(2-methoxyethoxy)-2-propanol.
Quantity
86.4 g
Type
reactant
Reaction Step One
Quantity
16.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4][OH:5].[OH-].[Na+].[CH3:8][O:9][CH2:10][CH2:11][O:12][CH2:13][CH:14]1[O:16][CH2:15]1.Cl>CC(C)=O>[CH3:1][O:2][CH2:3][CH2:4][O:5][CH2:15][CH:14]([OH:16])[CH2:13][O:12][CH2:11][CH2:10][O:9][CH3:8] |f:1.2|

Inputs

Step One
Name
Quantity
86.4 g
Type
reactant
Smiles
COCCO
Name
Quantity
16.7 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
COCCOCC1CO1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the solution was stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
was dissolved
ADDITION
Type
ADDITION
Details
After the completion of the dropwise addition
TEMPERATURE
Type
TEMPERATURE
Details
air-cooled at room temperature
FILTRATION
Type
FILTRATION
Details
followed by filtration
CUSTOM
Type
CUSTOM
Details
were removed under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COCCOCC(COCCOC)O
Measurements
Type Value Analysis
AMOUNT: MASS 67 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 42.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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